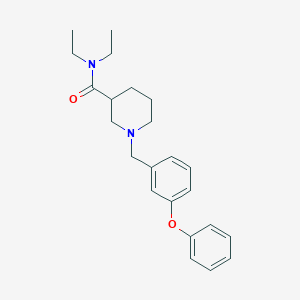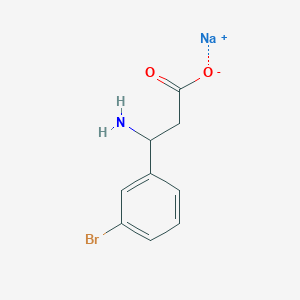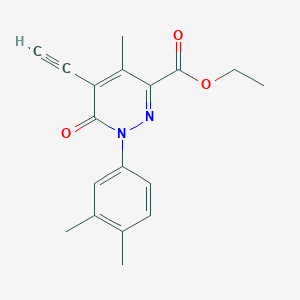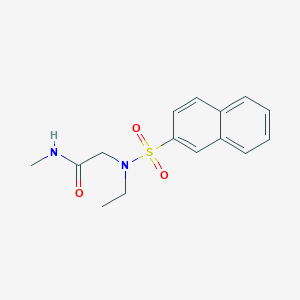
4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions. This compound features a diazirine ring, a pyrimidine core, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Diazirine Ring: The diazirine ring is introduced via a cyclization reaction involving a diazo compound and a suitable sulfur-containing reagent.
Functional Group Modifications: The benzylsulfanyl group and other substituents are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazirine ring, potentially converting it to a diaziridine.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diaziridines.
Substitution: Various substituted pyrimidines or benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine is used as a photoaffinity label to study molecular interactions. Its diazirine ring can form reactive carbene intermediates upon UV irradiation, allowing it to covalently bind to nearby molecules.
Biology
In biological research, this compound can be used to investigate protein-ligand interactions, enzyme active sites, and receptor binding sites. Its ability to form covalent bonds with target molecules makes it a valuable tool for identifying binding partners.
Medicine
Potential medical applications include the development of diagnostic tools and therapeutic agents. The compound’s ability to selectively bind to specific biomolecules can be harnessed for targeted drug delivery or imaging.
Industry
In industrial settings, this compound can be used in the development of new materials, such as polymers with specific binding properties or surface modifications.
Mechanism of Action
The mechanism of action of 4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine involves the generation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into C-H, N-H, or O-H bonds of nearby molecules, forming stable covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Benzylsulfanyldiazirin-1-yl)-5-ethyl-6-methylpyrimidin-2-amine
- 4-(3-Benzylsulfanyldiazirin-1-yl)-5-propyl-6-methylpyrimidin-2-amine
Uniqueness
Compared to similar compounds, 4-(3-Benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine may offer unique properties such as enhanced stability, reactivity, or selectivity due to the specific arrangement of its functional groups. These characteristics can make it more suitable for certain applications, such as more efficient photoaffinity labeling or improved binding specificity in biological assays.
Properties
IUPAC Name |
4-(3-benzylsulfanyldiazirin-1-yl)-5-butyl-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-3-4-10-14-12(2)19-16(18)20-15(14)22-17(21-22)23-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMIPRVTGNQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1N2C(=N2)SCC3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B4912423.png)

![N-(2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4912444.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B4912460.png)
![1-(2-naphthyl)-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}ethanone](/img/structure/B4912468.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4912478.png)

![Benzyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B4912504.png)
![5-(4-bromophenyl)-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4912508.png)
![[4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxyphenyl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B4912510.png)

![N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B4912514.png)
